N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the acetamide group: This step involves the reaction of the thienopyrimidine intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of a target enzyme or receptor.
Activation: Enhancing the activity of a target protein.
Modulation: Altering the function of a biological pathway.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Acetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 286.37 g/mol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the sec-butyl and isobutyl groups may influence its pharmacokinetics and interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, studies show that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Assay
A study evaluating the antitumor activity of thieno[3,2-d]pyrimidine derivatives reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 10 to 50 µM against various cancer cell lines. The specific activity of N-(sec-butyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide needs further investigation but is expected to fall within this range based on structural similarities.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition. Compounds in this class have been shown to inhibit various enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Research Findings
- Cyclooxygenase (COX) Inhibition : Some derivatives have demonstrated COX-2 inhibition, which is relevant in inflammation and cancer.
- Dihydrofolate Reductase (DHFR) : Studies suggest that thieno[3,2-d]pyrimidines may act as DHFR inhibitors, a target for many anticancer and antimicrobial agents.
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-11(4)17-13(20)9-18-12-6-7-23-14(12)15(21)19(16(18)22)8-10(2)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZQHZBYJLKICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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